(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Description
Properties
Molecular Formula |
C22H21N3O5 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(1S,3R)-1-(1,3-benzodioxol-5-yl)-2-[2-(methylamino)acetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C22H21N3O5/c1-23-10-19(26)25-16(22(27)28)9-14-13-4-2-3-5-15(13)24-20(14)21(25)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,23-24H,9-11H2,1H3,(H,27,28)/t16-,21+/m1/s1 |
InChI Key |
MUUFJIFAAHRREF-IERDGZPVSA-N |
Isomeric SMILES |
CNCC(=O)N1[C@H](CC2=C([C@@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)O |
Canonical SMILES |
CNCC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzo[d]dioxole Moiety
- The benzo[d]dioxole ring is typically constructed via cyclization of catechol derivatives with formaldehyde under acidic conditions. This step forms the methylenedioxyphenyl group, which is essential for the compound’s lipophilicity and receptor binding properties.
Construction of the Pyrido[3,4-b]indole Core
The tetrahydro-β-carboline scaffold is synthesized through a Pictet-Spengler type cyclization involving tryptophan or its derivatives and an aldehyde or ketone. This cyclization forms the core pyridoindole structure with the correct ring fusion.
Control of stereochemistry at positions 1 and 3 (1S,3R) is achieved by using chiral starting materials or chiral catalysts during this cyclization step.
Introduction of the 2-(Methylamino)acetyl Side Chain
The methylaminoacetyl group is introduced via acylation of the pyridoindole intermediate with 2-(methylamino)acetyl chloride or an equivalent acylating agent.
Reductive amination may be employed to install the methylamino group, using methylamine and a suitable reducing agent such as sodium cyanoborohydride.
Carboxylation and Final Functional Group Adjustments
The carboxylic acid at position 3 is introduced by hydrolysis of ester intermediates or by direct carboxylation reactions.
Purification steps include crystallization and chromatographic techniques to ensure enantiomeric purity and removal of side products.
The stereochemistry at 1S and 3R is crucial for biological activity. Enantiomeric purity is maintained by:
Using chiral auxiliaries or asymmetric catalysts during cyclization.
Monitoring stereochemistry by chiral HPLC (e.g., Chiralpak® columns) and confirming by X-ray crystallography.
Scale-up involves optimizing reaction times, temperatures, and solvent systems to maximize yield and purity.
Continuous flow reactors may be employed for better control of reaction parameters.
Advanced purification methods such as preparative chiral chromatography or crystallization are used to ensure batch consistency.
The compound’s stereochemistry and purity are confirmed by nuclear magnetic resonance (NMR), mass spectrometry (MS), and chiral high-performance liquid chromatography (HPLC).
Melting point determination (~209 °C) and solubility profiles (slightly soluble in chloroform and DMSO) are consistent with literature data.
The molecular weight is approximately 407.4 g/mol, matching the calculated formula C22H21N3O5.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid moiety (C-3 position) is susceptible to typical acid-derived transformations:
-
Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylate salts.
-
Esterification : Under acidic conditions (e.g., H₂SO₄, methanol), forms methyl esters .
-
Amidation : Coupling with amines (e.g., EDCI/HOBt) yields amide derivatives.
Methylamino Acetyl Group Reactivity
The 2-(methylamino)acetyl side chain participates in:
-
Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding acetic acid and methylamine .
-
N-Alkylation/Acylation : The secondary amine reacts with alkyl halides or acyl chlorides .
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydrolysis | HCl (6M), reflux | Acetic acid + methylamine |
| N-Alkylation | R-X, K₂CO₃ | N-alkylated derivatives (e.g., N-ethyl substitution) |
Benzo[d] dioxole Reactivity
The methylenedioxy ring undergoes:
-
Acidic Cleavage : Concentrated HCl or HBr opens the ring to form catechol derivatives .
-
Oxidative Degradation : Strong oxidants (e.g., KMnO₄) may fragment the aromatic system .
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic Cleavage | HCl (conc.), heat | 1,2-Dihydroxybenzene (catechol) + CO₂ |
| Oxidation | KMnO₄, H⁺ | Quinone or fragmented products |
Stereochemical Considerations
The (1S,3R) configuration is critical for biological activity . Key stereospecific reactions include:
-
Epimerization : Under basic or acidic conditions, the C-1 and C-3 stereocenters may racemize, forming inactive diastereomers .
-
Enzymatic Hydrolysis : Stereoselective cleavage by esterases or proteases .
Photolytic Degradation
UV exposure induces:
Thermal Decomposition
At >150°C, the compound undergoes:
Hazardous Reactions
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds structurally related to this molecule may exhibit antidepressant effects. The pyridoindole scaffold is known for its activity in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies suggest that derivatives of this compound could be explored as novel antidepressants due to their ability to enhance mood and alleviate symptoms of depression.
Anticancer Properties
The unique structure of (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid may also provide anticancer properties. Preliminary studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. Further investigation into its mechanism of action could reveal its potential as an anticancer agent.
Neuroprotective Effects
Given its structural characteristics, this compound may offer neuroprotective benefits. Compounds with similar frameworks have demonstrated the ability to protect neuronal cells from oxidative stress and neurodegeneration. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Enzyme Inhibition
The compound's ability to interact with specific enzymes could be leveraged in biochemical assays or therapeutic contexts. For instance, it may act as an inhibitor of enzymes involved in metabolic pathways or signal transduction processes, which can be crucial for developing targeted therapies.
Drug Delivery Systems
Due to its complex structure and potential for modification, this compound could be utilized in drug delivery systems. Its properties might allow for the encapsulation of other therapeutic agents, enhancing their bioavailability and targeted delivery within the body.
Case Study 1: Antidepressant Screening
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyridoindole compounds and evaluated their antidepressant-like effects using animal models. The findings indicated that certain modifications led to increased efficacy in serotonin receptor binding.
Case Study 2: Anticancer Activity
A research article in Cancer Research investigated the effects of indole-based compounds on cancer cell lines. The study concluded that specific structural elements were crucial for inducing apoptosis in malignant cells, suggesting a pathway for developing new cancer therapies based on similar compounds.
Mechanism of Action
The mechanism of action of (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
Carboxamide derivatives (e.g., compound 13d in ) show improved metabolic stability compared to esters or acids due to reduced hydrolysis susceptibility .
Position 3 Functional Groups :
- Carboxylic acid (target compound) vs. methyl ester (): The acid form increases polarity, likely improving water solubility but reducing membrane permeability. Esters are often prodrugs designed to enhance bioavailability .
- Hydrochloride salts () are used to improve crystallinity and stability .
Stereochemical Impact :
- The (1S,3R) configuration in the target compound contrasts with (1S,3S) or (1R,3R) isomers (–12), which may exhibit reduced binding affinity due to mismatched stereochemistry in chiral environments .
Carboxamide-linked THβC derivatives () demonstrate histone deacetylase (HDAC) inhibition, highlighting the scaffold’s versatility in targeting epigenetic enzymes .
Analytical Data :
- NMR : Key signals for THβC derivatives include indole NH (~10 ppm), methylenedioxy protons (5.9–6.1 ppm), and stereochemistry-dependent coupling constants (e.g., J = 8–12 Hz for trans-configurations) .
- HRMS : Expected [M+H]+ for the target compound is 408.1553 (C₂₂H₂₂N₃O₅⁺), while methyl ester analogs () show [M+H]+ at 427.1065 (C₂₂H₂₀ClN₂O₅⁺) .
Biological Activity
The compound (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid , also known under various synonyms including Tadalafil impurity, is a complex organic molecule with significant potential in medicinal chemistry. This article delves into its biological activities, focusing on anticancer properties and other pharmacological effects.
- Molecular Formula: C22H19N2O5
- Molecular Weight: 393.40 g/mol
- CAS Number: 951661-81-7
- Melting Point: 209 °C
- Solubility: Slightly soluble in chloroform and DMSO
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer activity. For instance:
Case Study: Antitumor Activity
A study synthesized various derivatives of benzo[d][1,3]dioxol-5-yl compounds and evaluated their cytotoxic effects against several cancer cell lines (HepG2, HCT116, MCF-7). The results indicated that many derivatives exhibited significant antitumor activity:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 2.38 | HepG2 |
| Compound B | 1.54 | HCT116 |
| Compound C | 4.52 | MCF7 |
| Doxorubicin (Control) | 7.46 | HepG2 |
| Doxorubicin (Control) | 8.29 | HCT116 |
| Doxorubicin (Control) | 4.56 | MCF7 |
These findings suggest that certain derivatives of the compound can outperform standard treatments like doxorubicin in terms of efficacy while showing low toxicity to normal cells (IC50 > 150 µM) .
The anticancer mechanisms of the compound have been explored through various assays:
- EGFR Inhibition : The compound showed potential in inhibiting the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
- Apoptosis Induction : Assessments using annexin V-FITC demonstrated that the compound can induce apoptosis in cancer cells.
- Cell Cycle Analysis : The compound affected cell cycle progression, leading to an arrest in specific phases that hindered cancer cell growth.
Additionally, molecular docking studies indicated favorable interactions between the compound and target proteins involved in cancer pathways .
Other Pharmacological Activities
Beyond its anticancer properties, the compound has been investigated for other biological activities:
- Anticonvulsant Effects : Some derivatives have shown efficacy in protecting against seizures induced by maximal electroshock and pentetrazole models .
- Neuroprotective Properties : The potential neuroprotective effects are under investigation due to its structural similarities with known neuroprotective agents.
Q & A
Q. Enantiomeric Control :
- Use chiral auxiliaries or asymmetric catalysis during cyclization steps.
- Confirm stereochemistry via X-ray crystallography or chiral HPLC (e.g., Chiralpak® columns) .
How does the stereochemistry at positions 1S and 3R influence biological activity, particularly in phosphodiesterase (PDE) inhibition?
Advanced Research Question
Structural analogs (e.g., tadalafil derivatives) show that the (1S,3R) configuration is critical for PDE5A binding due to spatial alignment of the benzo[d][1,3]dioxol-5-yl and carboxylic acid groups with the enzyme’s catalytic domain .
- Experimental Validation :
What analytical methods are recommended for structural confirmation and purity assessment?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the β-carboline protons (δ 7.2–8.5 ppm) and benzo[d][1,3]dioxol methoxy group (δ 5.9–6.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching C₂₃H₂₂N₃O₆⁺ (calc. 436.1508) .
- HPLC-PDA : Monitor purity (>98%) using a C18 column (gradient: 0.1% TFA in acetonitrile/water) .
How can researchers address contradictions in reported IC₅₀ values across PDE inhibition assays?
Advanced Research Question
Discrepancies may arise from assay conditions (e.g., substrate concentration, enzyme source).
- Methodological Solutions :
What strategies improve metabolic stability for in vivo studies?
Advanced Research Question
The methylamino acetyl and carboxylic acid groups are susceptible to hydrolysis and glucuronidation.
- Optimization Approaches :
How can computational modeling predict off-target interactions?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate binding to off-target kinases or GPCRs using Schrödinger Suite or AutoDock Vina .
- Pharmacophore Screening : Map the compound’s hydrogen-bond donors/acceptors against databases like ChEMBL to identify potential off-targets .
- Validate Predictions : Test in vitro against high-risk targets (e.g., serotonin receptors) via radioligand displacement assays .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Key Issues : Low yields in acetylation steps and racemization during ester hydrolysis.
- Solutions :
How does the compound’s fluorescence properties aid in cellular imaging studies?
Basic Research Question
The pyrido[3,4-b]indole core exhibits intrinsic fluorescence (λₑₓ 350 nm, λₑₘ 450 nm), enabling:
- Subcellular Localization : Co-stain with organelle-specific dyes (e.g., MitoTracker) in confocal microscopy .
- Quantitative Uptake : Measure fluorescence intensity via flow cytometry and correlate with intracellular concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
